3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-7-3-4-8(9(5-7)17-2)12-10(13)6-11(14)15/h3-5H,6H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEUCURXDTTYJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90586141 | |
| Record name | 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38989-32-1 | |
| Record name | 3-(2,4-Dimethoxyanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90586141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction with 2,4-Dimethoxyaniline
- Starting Materials: 3-oxopropanoic acid or ethyl 3-oxopropanoate and 2,4-dimethoxyaniline.
- Solvent: Glacial acetic acid.
- Conditions: Reflux for extended periods (typically 22–90 hours depending on the ester or acid form).
- Mechanism: Initial formation of an imine or Schiff base intermediate between the amino group of 2,4-dimethoxyaniline and the keto group of 3-oxopropanoic acid, followed by tautomerization to the amino-substituted β-keto acid.
This method is analogous to the preparation of 2-substituted 3-hydroxypyrido[4,3-e]triazino[3,2-c]thiadiazine derivatives, where aminoguanidine reacts with 2-oxoalkanoic acids in glacial acetic acid at reflux, yielding amino-substituted β-keto acids after 50–90 hours.
Esterification and Hydrolysis Routes
- Esterification: 3-oxopropanoic acid can be esterified with methanol or ethanol under acidic catalysis (e.g., sulfuric acid) to form methyl or ethyl 3-oxopropanoates, which are more reactive intermediates for subsequent amination.
- Hydrolysis: After amination, ester groups can be hydrolyzed back to the acid form under alkaline conditions (e.g., aqueous NaOH), followed by acidification to isolate the β-keto acid.
Use of Activated Esters or Acid Chlorides
- Activated derivatives such as ethyl phenylglyoxylate or acid chlorides can be used to shorten reaction times and improve yields by increasing electrophilicity, facilitating nucleophilic attack by the amino group of 2,4-dimethoxyaniline.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Glacial acetic acid | Commonly used for condensation reactions |
| Temperature | Reflux (approx. 118 °C for acetic acid) | Ensures sufficient energy for reaction |
| Reaction Time | 22–90 hours | Longer for acids, shorter for esters |
| Molar Ratios | 1:1 (amine:3-oxopropanoic acid/ester) | Equimolar ratios preferred |
| Catalysts | Acidic conditions (H₂SO₄ for esterification) | Promotes ester formation and condensation |
| Work-up | Filtration, washing, recrystallization | Purification by ethanol extraction |
Research Findings and Yields
- The condensation of aminoguanidine with 2-oxoalkanoic acids in glacial acetic acid yields amino-substituted β-keto acids with yields ranging from 24% to 45% depending on substituents and reaction time.
- Esterification of β-keto acids with methanol or ethanol in the presence of sulfuric acid gives alkyl 3-oxopropanoates in high yields (~84%).
- Hydrolysis of esters back to acids is efficient under alkaline conditions, providing pure β-keto acids suitable for further functionalization.
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct condensation | 3-oxopropanoic acid + 2,4-dimethoxyaniline | Reflux in glacial acetic acid, 50–90 h | 30–45 | Longer reaction times, moderate yield |
| Esterification + amination | Ethyl 3-oxopropanoate + 2,4-dimethoxyaniline | Reflux in glacial acetic acid, 22–26 h | 40–50 | Shorter reaction time, better yield |
| Ester hydrolysis | Alkyl 3-oxopropanoate derivatives | Aqueous NaOH, then acidification | >80 | Converts esters to acids efficiently |
Additional Notes
- The presence of methoxy groups on the aromatic amine (2,4-dimethoxyphenyl) can influence the nucleophilicity of the amino group and the overall reaction rate.
- Purification typically involves filtration of precipitates followed by recrystallization or extraction with boiling ethanol to remove impurities.
- Analytical characterization (IR, NMR, elemental analysis) confirms the formation of the amino-substituted β-keto acid structure.
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or amides.
Scientific Research Applications
3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, biological activities, and toxicity profiles:
Impact of Substituent Position and Electronic Effects
- Methoxy Group Positioning : The 2,4-dimethoxy substitution in the target compound may enhance steric accessibility for hydrogen bonding compared to the 3,4-dimethoxy analog . In chalcone derivatives, the 2,4-dimethoxy configuration demonstrated moderate antimalarial activity (38.16% inhibition of PfFd-PfFNR), while 3,4-substituted analogs showed weaker effects, suggesting positional sensitivity in biological interactions .
- Halogen vs.
Biological Activity
3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula: C12H15N1O4
- Molecular Weight: 239.25 g/mol
- Functional Groups: Contains an amine group, ketone, and methoxy substituents.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has been observed to act as both an inhibitor and activator depending on the specific biological context:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting the synthesis of critical biomolecules.
- Receptor Binding: It interacts with cellular receptors, which modulates intracellular signaling pathways, leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Antioxidant Activity:
- The compound has shown potential in reducing oxidative stress by scavenging free radicals.
- It may enhance the activity of endogenous antioxidant enzymes.
-
Anti-inflammatory Effects:
- Preliminary studies suggest that it can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases.
-
Antimicrobial Properties:
- Some studies have indicated that this compound can exhibit antibacterial activity against specific strains of bacteria.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound. Below is a summary of key findings:
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Structure Similarity | Biological Activity |
|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propanoic acid | Similar backbone | Moderate anti-inflammatory effects |
| 3,4-Dimethoxyphenylacetic acid | Similar functional groups | Lower antioxidant activity |
Q & A
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Prepare sodium or lysine salts to enhance aqueous solubility .
- Nanoparticle Formulation : Use PLGA or liposomes to increase circulation time .
- Prodrug Design : Introduce ester groups hydrolyzed in vivo to regenerate the active compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
